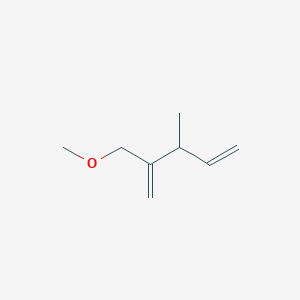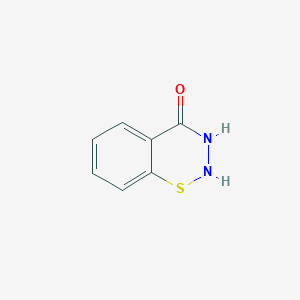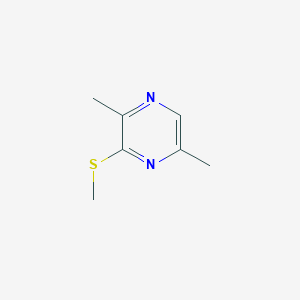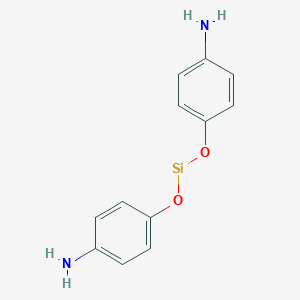
CID 78063191
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78063191” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of CID 78063191 involves specific reaction conditions and routes. One common method includes reacting an epoxy resin with an unsaturated monocarboxylic acid in the presence of a catalyst at temperatures ranging from 80 to 160 degrees Celsius for 1 to 10 hours . The resulting product is then reacted with an acid anhydride-containing substance under similar conditions to obtain the final compound .
Chemical Reactions Analysis
CID 78063191 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
CID 78063191 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be explored for its potential therapeutic effects, while in industry, it might be used in the production of specialized materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 78063191 involves its interaction with specific molecular targets and pathways. Although the exact mechanism is not fully elucidated, it is believed to interact with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
CID 78063191 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or functional groups. For instance, compounds with similar epoxy or anhydride groups may exhibit similar reactivity patterns. this compound’s specific structure and properties make it distinct in its applications and effects .
Properties
Molecular Formula |
C12H12N2O2Si |
|---|---|
Molecular Weight |
244.32 g/mol |
InChI |
InChI=1S/C12H12N2O2Si/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
KOTDOLGZCJUPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)O[Si]OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


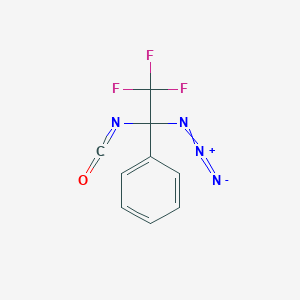


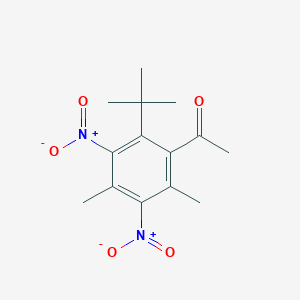
![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)

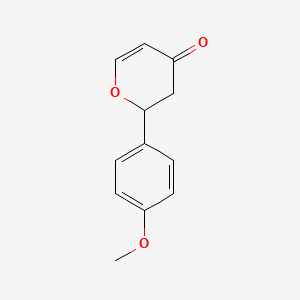
![(E,E)-N,N'-[Sulfonyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14621514.png)
![Trimethyl[2-(methylsulfanyl)phenoxy]silane](/img/structure/B14621518.png)
